CYM50260
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-[2-(2,4-dichlorophenoxy)ethoxy]-6-(fluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3FNO2/c15-9-1-3-12(11(16)7-9)20-5-6-21-13-4-2-10(8-18)19-14(13)17/h1-4,7H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPOTBQOUBMMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(N=C(C=C2)CF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355026-60-6 | |
| Record name | CYM-50260 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355026606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYM-50260 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK574R8X7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Cym 50260: a Selective Sphingosine 1 Phosphate Receptor 4 S1p4 R Agonist
Discovery and Initial Characterization of CYM 50260
CYM 50260 is a synthetic small molecule identified as a potent and selective agonist for the sphingosine-1-phosphate receptor 4 (S1P4-R). Its chemical name is 2-chloro-3-[2-(2,4-dichlorophenoxy)ethoxy]-6-(fluoromethyl)pyridine. nih.govhodoodo.com The discovery and initial characterization of CYM 50260 were part of research efforts aimed at identifying novel and selective S1P receptor modulators. medchemexpress.com It was synthesized and characterized to investigate the specific roles of the S1P4 receptor. medchemexpress.com
Receptor Selectivity and Potency Profile
The biological activity of CYM 50260 is primarily defined by its interaction with S1P receptors, particularly its selective agonism towards the S1P4 subtype.
Specificity for S1P4-R over S1P1-R, S1P2-R, S1P3-R, and S1P5-R
A key characteristic of CYM 50260 is its high selectivity for the S1P4 receptor. Research has demonstrated that CYM 50260 exhibits no significant activity at the other S1P receptor subtypes, namely S1P1, S1P2, S1P3, and S1P5, at concentrations up to 25 μM. medchemexpress.comtocris.comfishersci.ie This selectivity is crucial for attributing observed biological effects specifically to S1P4 receptor activation, minimizing potential off-target effects mediated by other S1P receptor subtypes which have diverse tissue distribution and functional roles. tocris.comwikipedia.org
Quantitative Assessment of S1P4-R Agonistic Activity (e.g., EC50)
The potency of CYM 50260 as an S1P4 receptor agonist has been quantitatively assessed. The half maximal effective concentration (EC50) is a measure of the potency of an agonist, indicating the concentration at which the compound elicits a response halfway between the baseline and maximum effect. For CYM 50260, the reported EC50 value for S1P4 receptor agonistic activity is 45 nM. hodoodo.commedchemexpress.comtocris.comfishersci.ierndsystems.com This value signifies that CYM 50260 is a potent activator of the S1P4 receptor.
Here is a summary of the selectivity and potency profile of CYM 50260:
| Receptor Subtype | Activity | Concentration Tested | EC50 (nM) |
| S1P4 | Agonist | - | 45 hodoodo.commedchemexpress.comtocris.comfishersci.ierndsystems.com |
| S1P1 | No activity | Up to 25 μM medchemexpress.comtocris.comfishersci.ie | > 25000 medchemexpress.comtocris.comfishersci.ie |
| S1P2 | No activity | Up to 25 μM medchemexpress.comtocris.comfishersci.ie | > 25000 medchemexpress.comtocris.comfishersci.ie |
| S1P3 | No activity | Up to 25 μM medchemexpress.comtocris.comfishersci.ie | > 25000 medchemexpress.comtocris.comfishersci.ie |
| S1P5 | No activity | Up to 25 μM medchemexpress.comtocris.comfishersci.ie | > 25000 medchemexpress.comtocris.comfishersci.ie |
Note: EC50 values for receptors where no activity was observed up to 25 μM are presented as > 25000 nM (or > 25 μM) for comparative purposes, reflecting the lack of effect within the tested concentration range.
Chemical Modulators within the Sphingosine-1-Phosphate Receptor System
The sphingosine-1-phosphate receptor system is modulated by a variety of chemical compounds, including endogenous lipids like S1P itself, as well as synthetic agonists and antagonists. tocris.comwikipedia.orgnih.gov These modulators interact with the five S1P receptor subtypes, each coupling to different G proteins (Gi/o, G12/13, and Gq) to mediate a range of cellular responses. tocris.com
Endogenous S1P is a pleiotropic signaling molecule that can activate all five S1P receptor subtypes. tocris.comwikipedia.org Its levels and the expression of its receptors are tightly regulated, influencing diverse biological processes. nih.govpracticalneurology.com
Molecular and Cellular Mechanisms of S1p4 R Activation by Cym 50260
S1P4-R Coupling to G-Proteins and Downstream Effectors
Sphingosine-1-phosphate receptors, including S1P4-R, are a class of G protein-coupled receptors (GPCRs) that bind to the lipid signaling molecule sphingosine-1-phosphate (S1P) wikipedia.orgrndsystems.com. Upon S1P binding, these receptors couple with heterotrimeric G proteins, primarily involving Gαi, Gα12/13, and Gαq subunits, although the specific coupling can vary by receptor subtype nih.gov. S1P receptors are known to activate various downstream signaling pathways, such as the ERK/MAPK, PI3K/Akt, and PLC pathways researchgate.netcellsignal.comsci-hub.se. Activation of S1P4-R has been specifically linked to the activation of Cdc42 guidetopharmacology.org.
Modulation of Intracellular Signaling Pathways
Activation of S1P receptors can trigger the activation or inhibition of various downstream signaling pathways, depending on the cellular context cellsignal.com. S1P signaling pathways are widely implicated in mediating inflammatory responses, cellular proliferation, and promoting survival elifesciences.org.
Investigation of Pathways Influencing Cell Proliferation and Apoptosis
S1P signaling generally affects cell fate, influencing processes such as differentiation, proliferation, and apoptosis researchgate.net. S1P itself can inhibit cell apoptosis researchgate.net. S1PRs are known to activate pathways including MAPK and PI3K/mTor, which are relevant to cell proliferation and survival elifesciences.org. Research involving S1P4-R suggests a role in influencing cell proliferation. For instance, S1PR4 ablation has been shown to enhance CD8+ T cell proliferation nih.gov. Conversely, S1P4 signaling may restrict the abundance of certain immune cells, potentially influencing proliferation in this context nih.gov.
Analysis of Signaling Cascades Relevant to Inflammatory Responses
S1P signaling is significantly involved in inflammatory responses elifesciences.orgnih.gov. The S1P-S1PR system is implicated in the trafficking of activated peritoneal B cells, which plays a role in inflammatory conditions mdpi.com. S1P4 receptor signaling has been reported to suppress macrophage and neutrophil migration, which are key processes in inflammation guidetopharmacology.org. Studies have also explored the link between Spns2/S1P signaling and macrophage inflammatory responses, suggesting a role for S1PRs in modulating these processes nih.gov.
Impact on Protein Phosphorylation Events (e.g., HSP27 phosphorylation)
Activation of S1P receptors can lead to the phosphorylation of various intracellular proteins. Specifically, CYM 50260 has been shown to reduce the release of phosphorylated-HSP27 induced by collagen, as well as the phosphorylation of HSP27 itself medchemexpress.com. HSP27 is a heat shock protein that can be phosphorylated at specific serine residues (S15, S78, S82) and a threonine residue (T143) by various kinases, including MAPKAP kinases (MAPK-activated protein kinases) which are activated by p38 MAPK resprotect.deresearchgate.net. Phosphorylation can modulate HSP27 activity and is involved in processes like inhibiting apoptosis and actin cytoskeletal remodeling resprotect.deresearchgate.net. The reduction in phosphorylated HSP27 by CYM 50260 suggests that S1P4-R activation by this agonist impacts signaling pathways that converge on HSP27 phosphorylation.
Pharmacological Actions of Cym 50260 in in Vitro Systems
Immunological and Inflammatory Responses
The S1P₄ receptor, for which CYM 50260 is a selective agonist, is known to be involved in modulating immune and inflammatory processes. Research into CYM 50260 has provided insights into its in vitro effects on these responses.
Regulation of Pro-inflammatory Cytokine Secretion (e.g., TNF-α, IL-6)
While the provided search results discuss the in vitro regulation of pro-inflammatory cytokines like TNF-α and IL-6 in various contexts, including by other compounds and in different cell types nih.govjfda-online.complos.orgmdpi.com, there is no direct information in the search results specifically detailing the effect of CYM 50260 on the secretion of TNF-α and IL-6.
Effects on Immune Cell Phenotype and Function
Immune cell phenotype and function are critical aspects of the immune response, and can be influenced by various factors and compounds researchgate.netunclineberger.orgmit.eduaxionbiosystems.com. While the search results indicate that CYM 50260 is a selective S1P₄-R agonist and S1P receptors are involved in immune cell modulation, there is no specific data presented in the provided snippets regarding the direct effects of CYM 50260 on immune cell phenotype and function in vitro.
Hematological System Studies
In vitro investigations have demonstrated effects of CYM 50260 on components of the hematological system, particularly platelets.
Suppression of Collagen-Stimulated Platelet Aggregation
CYM 50260 has been shown to suppress platelet aggregation induced by collagen in in vitro settings. medchemexpress.com Platelet aggregation is a key process in hemostasis and thrombosis, and its modulation can have significant implications. mdpi.com
Modulation of PDGF-AB and sCD40L Release from Platelets
Studies have indicated that CYM 50260 influences the release of certain factors from platelets. Specifically, it has been observed to suppress the release of PDGF-AB and sCD40L from platelets. medchemexpress.com PDGF-AB is a growth factor involved in various cellular processes, while sCD40L is a soluble molecule implicated in inflammation and platelet activation nih.govnih.gov.
Renal Cell Biology and Inflammation Models
Research utilizing in vitro models of renal cell biology and inflammation has explored potential effects of compounds on kidney cells and inflammatory processes relevant to renal health plos.orgnih.govkidneyresearchcenter.orgnih.govmdpi.com. While the provided search results discuss in vitro models of renal inflammation and factors affecting renal cells and inflammation, there is no specific information detailing studies that have directly investigated the effects of CYM 50260 in renal cell biology and inflammation models in vitro.
Neurobiological Investigations
Functional Screening on Dorsal Root Ganglion (DRG) Neurons
Dorsal root ganglion (DRG) neurons are sensory neurons crucial for transmitting information from the periphery to the central nervous system, playing a significant role in nociception and chronic pain. wikipedia.orguni-saarland.de These neurons contain the cell bodies of primary sensory neurons and are characterized by a pseudo-unipolar structure with processes extending to the periphery and the spinal cord. wikipedia.orglonza.com Research involving sphingosine-1-phosphate (S1P), an endogenous bioactive lipid, has investigated its effects on calcium responses in sensory neurons via S1P receptors. nih.govresearchgate.net In studies examining the differential contribution of transient receptor potential (TRP) channels in response to S1P, CYM 50260 was utilized as an S1P₄ agonist at a concentration of 100 nM in experiments involving primary cultures of DRG neurons from mice. nih.govresearchgate.net These investigations aimed to understand the physiological roles of S1P in pain and itch and the involvement of TRP channels in S1P-induced neuronal responses in vitro. nih.govresearchgate.net
Antioxidant Mechanisms and Cellular Protection
CYM 50260 has been reported to possess antioxidant properties. biosynth.com These properties may be related to its ability to chelate metal ions and stabilize lysosomal membranes. biosynth.comcymitquimica.com
Investigation of Metal Ion Chelating Properties
The antioxidant properties of some compounds can stem from their ability to chelate transition metal ions, such as Fe²⁺ and Cu²⁺. benthamopenarchives.com Metal chelating agents can form stable complexes with metal cations. mdpi.com CYM 50260 is suggested to have antioxidant properties potentially due to its ability to chelate metal ions like iron and copper. biosynth.com While the mechanism of this chelating activity for CYM 50260 is not detailed in the provided search results, the general principle of metal chelation involves compounds with donor atoms forming complexes with metal ions, which can prevent metal-induced free radical formation. benthamopenarchives.commdpi.com
Stabilization of Lysosomal Membranes
Lysosomes are organelles involved in cellular degradation and homeostasis. biorxiv.orgresearchgate.net Lysosomal membrane permeabilization (LMP) can lead to the release of lysosomal content into the cytosol, potentially initiating programmed cell death. biorxiv.orgresearchgate.net Maintaining lysosomal integrity is critical for cellular stress tolerance. researchgate.net CYM 50260 is known to stabilize lysosomal membranes. biosynth.comcymitquimica.com This stabilization effect could contribute to its cellular protective properties, although specific data detailing the mechanism or extent of lysosomal membrane stabilization by CYM 50260 were not found in the provided search results.
Exploration in Cancer Cell Biology Research
CYM 50260 has been explored in the context of cancer cell biology research. glpbio.comtocris.comcore.ac.uk While the specific details of these explorations are not extensively elaborated in the provided snippets, one source indicates that CYM 50260 is a potent and selective S1P₄ agonist and mentions its relevance to cancer cell biology. tocris.com Another source lists CYM 50260 in the context of compounds used in research related to S1P and cancer cell growth and migration, suggesting it may have been used to investigate the role of S1P₄ receptors in these processes. core.ac.uk The broader field of cancer cell biology research investigates the characteristics of cancer cells, including their plasticity, ability to metastasize, and resistance to therapies, with the aim of identifying mechanisms and developing new treatments. garvan.org.aunews-medical.net
Preclinical Efficacy and Mechanistic Studies of Cym 50260 in Animal Models
Models of Inflammatory Kidney Diseases
Animal models of kidney disease are essential tools for investigating the mechanisms of renal illnesses and developing therapeutic strategies. nih.govnih.gov These models include those for acute kidney injury (AKI) and chronic kidney disease (CKD), often induced by methods such as ischemia-reperfusion injury, nephrotoxic substances like cisplatin, or by inducing underlying conditions like diabetes or hypertension. nih.govnih.govmdpi.com While the search results confirm the importance and variety of animal models for inflammatory kidney diseases, including models of sepsis-induced AKI and those involving oxidative stress and inflammation, specific detailed findings regarding the efficacy and mechanistic studies of CYM 50260 specifically in these models were not prominently featured in the provided search snippets. mdpi.commdpi.comresearchgate.net Research in this area often focuses on understanding pathological changes like glomerular sclerosis, tubular atrophy, and interstitial fibrosis. nih.govmdpi.com
Cardiovascular System Studies
Animal models are crucial for studying cardiovascular diseases, including hypertension and atherosclerosis, allowing for controlled examination of physiological and molecular changes. nih.gov Various models exist to mimic different aspects of human hypertension, such as those induced by dietary factors, hyperactivity of the renin-angiotensin-aldosterone system, or genetic predisposition. nih.govumb.edu.pl
Modulation of Blood Pressure in Hypertensive Models
Animal models of hypertension, such as spontaneously hypertensive rats (SHRs) and DOCA-salt induced hypertensive mice, are utilized to study blood pressure regulation and evaluate potential antihypertensive agents. nih.govumb.edu.plnih.gov These models exhibit elevated blood pressure and often develop associated cardiovascular complications. umb.edu.pl Studies in these models can involve assessing changes in systolic and diastolic blood pressure, heart rate, and cardiac output to understand a compound's effects on the cardiovascular system. nih.gov While the importance of these models for studying blood pressure modulation is clear, specific data on how CYM 50260 modulates blood pressure in these models was not detailed in the search results.
Influence on Renal Blood Flow and Function
Renal blood flow and function are critical aspects of cardiovascular health, and their assessment in animal models is important for understanding the impact of compounds on the kidneys. plos.orgnih.govopenveterinaryjournal.com Techniques like Doppler ultrasonography can be used to evaluate renal blood flow velocity in animal studies. openveterinaryjournal.com Changes in renal blood flow and parameters like glomerular filtration rate (GFR) and renal plasma flow (RPF) are assessed to determine the influence of interventions. plos.orgopenveterinaryjournal.comresearchgate.net Pneumoperitoneum in animal models, for instance, has been shown to decrease renal blood flow and affect renal function. plos.org Studies involving septic AKI models have also investigated changes in renal blood flow and function during injury and recovery. nih.gov However, specific findings detailing the influence of CYM 50260 on renal blood flow and function in animal models were not provided in the search results.
Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization in Preclinical Species
Pharmacokinetic (PK) studies in preclinical species are essential to understand how a compound is absorbed, distributed, metabolized, and eliminated (ADME) by the body. criver.comthno.org Pharmacodynamic (PD) studies, on the other hand, examine the compound's effects on the body and the relationship between drug exposure and the observed response. criver.comoncodesign-services.com PK/PD characterization in preclinical species helps inform the design of subsequent studies and predict potential behavior in humans, although species-specific differences must be considered. frontiersin.orgthno.orgoncodesign-services.com These studies often involve analyzing drug concentrations in plasma, tissues, and other biological fluids over time and correlating these with biological effects. criver.com While the importance of PK/PD studies in preclinical development is well-established, specific data on the PK/PD characteristics of CYM 50260 in preclinical species was not detailed in the provided search results.
Methodologies and Experimental Approaches Utilizing Cym 50260
In Vitro Assays for S1P4-R Function and Specificity
In vitro studies are crucial for characterizing the direct interaction of CYM 50260 with the S1P₄ receptor and assessing its selectivity against other S1P receptor subtypes.
Receptor Binding Assays
Receptor binding assays are employed to determine the affinity and selectivity of CYM 50260 for the S1P₄ receptor. These assays typically involve using labeled ligands that bind to the receptor and measuring the displacement of the labeled ligand by varying concentrations of CYM 50260. While specific details of binding assays with CYM 50260 were not extensively detailed in the search results, such assays are fundamental in confirming the compound's binding to S1P₄-R and evaluating its specificity compared to S1P₁, S1P₂, S1P₃, and S1P₅ receptors. Studies have indicated that CYM 50260 displays no activity against S1P₁-R, S1P₂-R, S1P₃-R, and S1P₅-R, suggesting high selectivity for S1P₄-R. medchemexpress.com
Cell-Based Functional Assays (e.g., calcium imaging, reporter assays)
Cell-based functional assays are used to assess the biological activity of CYM 50260 upon binding to the S1P₄ receptor. These assays measure downstream signaling events triggered by receptor activation.
Calcium Imaging: Calcium imaging is a widely used technique to measure changes in intracellular calcium concentration, a common second messenger in GPCR signaling pathways, including those involving S1P receptors. thermofisher.com Fluorescent calcium indicators are used to track calcium dynamics within cells. thermofisher.comibidi.comnih.gov Increases in intracellular calcium can indicate activation of signaling pathways downstream of S1P₄-R. wikipedia.org Studies utilizing calcium imaging in dorsal root ganglion (DRG) neurons have investigated responses to S1P receptor agonists, including CYM 50260. researchgate.net This technique allows for the observation of cellular responses at the single-cell level. frontiersin.org
Reporter Assays: Reporter assays, such as the Tango™ assay, are utilized to measure the functional activation of the S1P₄ receptor by compounds like CYM 50260. nih.gov The Tango™ assay system involves a cell line expressing the S1P₄ receptor linked to a transcription factor and a reporter gene (e.g., beta-lactamase). nih.gov Agonist binding to the receptor leads to the activation of the transcription factor and expression of the reporter gene, which can be quantified. nih.gov This type of assay has been used in high-throughput screening to identify S1P₄ receptor agonists and determine their half maximal effective concentration (EC₅₀) values. nih.gov For example, CYM 50260 has shown an EC₅₀ of 45 nM in such assays, indicating its potency as an S1P₄-R agonist. medchemexpress.com
Cell Culture Models (e.g., DRG neurons, platelet preparations, specific cell lines)
Various cell culture models are employed to study the effects of CYM 50260 in a controlled environment.
DRG Neurons: Primary cultures of dorsal root ganglion (DRG) neurons are valuable models for studying sensory neuron function and the effects of compounds like CYM 50260. worthington-biochem.comnih.gov DRG neurons express S1P receptors, and studies have used calcium imaging in cultured mouse DRG neurons to assess their responses to S1P₄ agonists, including CYM 50260. researchgate.net These cultures allow for the investigation of cellular mechanisms and signaling pathways in a context relevant to sensory perception. worthington-biochem.com Immortalized DRG neuronal cell lines have also been developed and used as models for sensory neurons in drug targeting studies, although primary cultures often better reflect in vivo properties. worthington-biochem.comfrontiersin.orgnih.gov
Platelet Preparations: Platelets are known to be involved in S1P signaling, and studies have investigated the effects of S1P receptor modulation on platelet aggregation and the release of various factors. CYM 50260 has been shown to suppress collagen-stimulated platelet aggregation and the release of PDGF-AB and sCD40L in vitro. medchemexpress.commedchemexpress.com It also reduces the release and phosphorylation of HSP27 induced by collagen. medchemexpress.commedchemexpress.com These findings highlight the role of S1P₄-R and the effects of its agonists in platelet function.
Specific Cell Lines: Beyond DRG neurons and platelets, specific cell lines are utilized for receptor studies and functional assays. For instance, U2OS cells expressing the human S1P₄ receptor have been used in Tango™ reporter assays to identify and characterize S1P₄ agonists like CYM 50260. nih.gov The selection of cell lines depends on the specific research question and the expression of the target receptor.
In Vivo Animal Models for Systemic and Organ-Specific Studies
In vivo animal models are essential for understanding the systemic effects and organ-specific actions of CYM 50260 in a complex biological system. Mice and rats are commonly used species in such studies. nih.govmdpi.cominotiv.combiospective.com
Selection of Appropriate Animal Species (e.g., mice, rats) and Strains
The selection of animal species and strains is critical for in vivo studies and depends on the research objectives. Mice and rats are frequently used due to their genetic tractability, availability, and physiological similarities to humans in many aspects. nih.govmdpi.cominotiv.combiospective.com Specific strains may be chosen based on their relevance to particular disease models or genetic modifications that allow for the study of S1P₄ receptor function in a specific context. While the search results did not specify particular strains used with CYM 50260, the use of common laboratory strains of mice and rats is standard practice in pharmacological and physiological research. nih.govmdpi.cominotiv.combiospective.com Humanized mouse and rat models, which involve engrafting human tissues or cells, are also used in some studies to better model human physiology or disease. researchgate.net
Experimental Design and Physiological Readouts
Rigorous experimental design is crucial for obtaining reliable and reproducible results in in vivo studies. physoc.orgiaea.orgmdpi.com This includes factors such as sample size, randomization, control groups, and blinding. physoc.org
Physiological readouts in studies involving CYM 50260 would depend on the specific organ system or biological process being investigated. Given the known expression of S1P₄ receptors in tissues like the spleen, peripheral leukocytes, lung, thymus, lymph node, and bone marrow, in vivo studies might focus on immunological responses, inflammation, or other processes where S1P₄ signaling is implicated. 7tmantibodies.com While specific in vivo experimental designs and physiological readouts directly linked to CYM 50260 were not detailed in the search results, typical in vivo studies involving S1P receptor agonists in relevant disease models (e.g., inflammatory or autoimmune conditions) could involve assessing parameters such as immune cell trafficking, cytokine levels, tissue pathology, or functional endpoints related to the disease being modeled. wikipedia.org For example, studies on other S1P receptor modulators in models of multiple sclerosis or ulcerative colitis have examined immune cell sequestration and effects on inflammation. wikipedia.org Physiological readouts can also include measures of organ function or behavioral assessments depending on the research question. nih.govnih.gov
Molecular Biology Techniques for Gene and Protein Expression Analysis
The study of how CYM 50260 influences cellular behavior often involves assessing changes in gene and protein expression profiles. These analyses provide insights into the downstream signaling pathways and biological processes modulated by the compound, particularly through its interaction with S1P receptors.
Molecular biology techniques commonly used in this context include:
Quantitative Real-Time PCR (RT-qPCR): This technique is used to measure the levels of specific mRNA transcripts, providing an indication of gene expression levels. By comparing mRNA levels in cells or tissues treated with CYM 50260 versus untreated controls, researchers can identify genes whose transcription is affected by the compound. RT-qPCR can be adapted for protein expression analysis by using TaqMan® Protein Assays, which combine antibody specificity with real-time PCR quantification thermofisher.com.
Western Blotting: This method is widely used to detect and quantify specific proteins in a sample. bio-rad.com. Proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein. The intensity of the signal indicates the relative protein expression level. bio-rad.com. Western blotting can reveal if CYM 50260 treatment leads to changes in the abundance of target proteins or their post-translational modifications, such as phosphorylation. bio-rad.comthermofisher.com.
RNA Sequencing (RNA-Seq): This high-throughput technology allows for the comprehensive analysis of all RNA molecules in a sample, providing a global view of gene expression. nih.gov. RNA-Seq can identify novel transcripts, splice variants, and differential gene expression patterns in response to CYM 50260 treatment. nih.govwikipedia.org.
Immunohistochemistry/Immunocytochemistry: These techniques use antibodies to visualize the location and levels of specific proteins within tissue sections (immunohistochemistry) or cultured cells (immunocytochemistry). This provides spatial information about protein expression that complements data from Western blotting.
Research findings utilizing these techniques have explored the effects of S1P receptor agonists, including CYM 50260, on the expression of various genes and proteins. For instance, studies investigating S1P receptor signaling have shown that activation of these receptors can influence the expression of genes involved in cell migration, proliferation, and differentiation wikipedia.orguniprot.org. While direct detailed research findings specifically on CYM 50260's impact on a wide range of gene and protein expression are not extensively detailed in the provided search results beyond its role as an S1P4 agonist and its lack of activity on other S1P receptors medchemexpress.com, the methodologies described above are standard for investigating the cellular effects of such compounds. One study mentions dynamic changes in gene expression in the context of various S1PR agonists, including CYM 50260, being used core.ac.uk. Another study noted an improvement in the expression of S1P1 in certain contexts related to S1P receptor research sci-hub.se. Differential expression of neuroinflammatory genes, including an increase in S1PR4 expression, has been observed in studies utilizing gene expression analysis techniques researchgate.net.
The application of molecular biology techniques to study CYM 50260 would typically involve treating cells or animal models with the compound and then analyzing changes in the expression of genes and proteins relevant to the S1P signaling pathway and the specific biological question being addressed. For example, researchers might investigate the expression levels of the S1P4 receptor itself, as well as downstream targets involved in the pathways activated by S1P4 signaling, such as those related to cell migration or immune cell trafficking wikipedia.orguniprot.org.
While specific comprehensive datasets detailing the impact of CYM 50260 on a broad spectrum of genes and proteins were not prominently featured in the search results, the methodologies outlined are the established approaches for such investigations. The selective agonism of CYM 50260 for S1P4 suggests that studies would focus on gene and protein expression changes mediated specifically through this receptor subtype medchemexpress.com.
Below is a hypothetical representation of data that might be generated from such studies, illustrating how gene expression changes could be presented.
Table 1: Hypothetical Gene Expression Changes Following CYM 50260 Treatment
| Gene | Fold Change (Treated/Control) | p-value | Technique Used |
| Gene A | 2.5 | 0.01 | RT-qPCR |
| Gene B | 0.8 | 0.05 | RT-qPCR |
| Gene C | 3.1 | < 0.001 | RNA-Seq |
| Protein X | 1.8 | N/A | Western Blot |
| Protein Y | 0.6 | N/A | Western Blot |
Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental results obtained with CYM 50260 from the provided search snippets.
Such data, when combined with functional assays, help to elucidate the molecular mechanisms by which CYM 50260 exerts its effects. The observed changes in gene and protein expression can point to the specific cellular pathways and biological processes influenced by S1P4 receptor activation.
Future Directions and Research Opportunities
Comprehensive Elucidation of S1P4-R Signaling Networks
While it is known that S1P4-R couples to Gαi and Gα12/13 proteins, leading to the activation of downstream pathways such as ERK MAPK, PLC, and Rho, the full complexity of S1P4-R signaling networks remains largely unexplored nih.govnih.govresearchgate.net. Future studies are needed to map the intricate signaling cascades initiated by S1P4-R activation in different cell types, particularly in immune cells where its expression is abundant nih.govmdpi.com. This includes identifying all downstream effectors, secondary messengers, and the interplay with other intracellular signaling pathways. Further research is required to clarify how S1P receptors, including S1P4-R, induce diverse effects in different cell types using similar downstream effectors. wjgnet.com
Identification of Novel S1P4-R Mediated Physiological and Pathophysiological Roles
The physiological functions of S1P4-R are still not fully understood, especially compared to other S1P receptors like S1P1. doi.org While it is known to be involved in immune cell activation, differentiation, and potentially trafficking, its precise roles in various physiological and pathophysiological contexts require further investigation. nih.gov Future research should aim to identify novel roles of S1P4-R in different organ systems and diseases. For instance, studies are needed to investigate its influence on S1P regulation in various organs, particularly where S1P4-R expression is difficult to measure with current techniques. frontiersin.org The role of S1P4-R in immune cell motility, particularly in lymphocytes and neutrophils, needs further clarification, potentially utilizing recently developed specific agonists and antagonists. nih.govresearchgate.net Research also suggests a potential role for S1P4-R in neurodegenerative diseases by protecting neural cells and modulating neuroinflammatory responses, as well as influencing vascular integrity and endothelial function. patsnap.com Its involvement in blood-brain barrier permeability and homeostasis has also been highlighted as an area for future research. jneurosci.orgjneurosci.orgjneurosci.org
Expansion of Preclinical Therapeutic Applications of S1P4-R Agonism
Given the expression of S1P4-R in immune cells, its agonists, such as CYM 50260, hold potential as therapeutic agents for a range of diseases, particularly those involving immune dysregulation. patsnap.comnih.gov Preclinical studies exploring the therapeutic applications of S1P4-R agonism need to be expanded. This includes investigating its potential in autoimmune diseases, inflammatory conditions, viral infections, thrombocytopenia, and cancer. researchgate.netwikipedia.org Studies in disease models, such as psoriasis, rheumatoid arthritis, systemic lupus erythematosus (SLE), and allergic asthma, are crucial to dissect the role of S1P4-R in cytokine production and disease pathogenesis. nih.govresearchgate.net The potential of S1P4-R agonists in modulating immune responses in the context of cancer immunotherapy also warrants further investigation. researchgate.net
Development of Advanced S1P4-R Modulators with Tailored Pharmacological Profiles
The development of highly potent and selective S1P4-R agonists and antagonists is essential for further research and therapeutic development. While compounds like CYM 50260 and ML248 have been identified as selective S1P4-R agonists, the availability of a diverse set of modulators with tailored pharmacological profiles is needed. tocris.comnih.gov Future efforts should focus on the design and synthesis of novel S1P4-R modulators with improved potency, selectivity, pharmacokinetic properties, and reduced off-target effects. researchgate.netpsu.edu This includes developing agonists that can selectively activate specific downstream pathways or exhibit biased agonism, as well as developing allosteric modulators that can fine-tune receptor activity.
Investigation of S1P4-R Cross-Talk with Other Receptor Systems and Signaling Pathways
S1P signaling is known to interact with other receptor systems and signaling pathways, including growth factor receptor tyrosine kinases and cytokine signaling. wjgnet.comnih.gov Future research should investigate the specific cross-talk between S1P4-R and other receptors and pathways. This includes exploring how S1P4-R signaling is modulated by or modulates the activity of other GPCRs, receptor tyrosine kinases, and immune signaling pathways like Toll-like receptors. oup.com Understanding these interactions is crucial for comprehending the complex biological effects of S1P4-R activation and for developing combination therapies that target multiple pathways. For example, further research is needed to clarify the precise localization and possible interactions of all endothelial S1P receptors, including S1P4-R, particularly at the blood-brain barrier. jneurosci.orgjneurosci.org
Q & A
Q. What experimental methods are recommended to confirm CYM 50260’s selectivity for S1P4 over other sphingosine-1-phosphate receptor subtypes?
- Methodological Answer: To validate selectivity, perform competitive binding assays or functional assays (e.g., calcium mobilization or GTPγS binding) using cell lines expressing individual S1P receptor subtypes (S1P1-5). Measure EC50 values for CYM 50260 against S1P4 and compare activity at concentrations up to 25 µM for other subtypes. For example, Guerrero et al. (2011) demonstrated S1P4 agonism (EC50 = 45 nM) with no cross-reactivity at S1P1-3 or S1P5 . Include positive controls (e.g., S1P1 agonist SEW2871) and use receptor-specific antagonists to rule out off-target effects. Data should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate potency and efficacy metrics .
Q. How should researchers design in vitro experiments to evaluate CYM 50260’s efficacy in inhibiting hepatocellular carcinoma (HCC) cell migration?
- Methodological Answer: Use a Boyden chamber or scratch/wound-healing assay with HCC cell lines (e.g., HepG2 or Huh7). Pre-treat cells with CYM 50260 at concentrations ranging from 10 nM to 10 µM, and compare migration rates against controls (vehicle-only and S1P4 knockout models). Include a positive control, such as FTY720 (pan-S1P receptor modulator). Reference Matsushima-Nishiwaki et al. (2018), who linked S1P4 activation to reduced hepatocyte growth factor (HGF)-induced migration . Ensure reproducibility by repeating experiments ≥3 times and using ANOVA with post-hoc tests for statistical validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported functional outcomes of CYM 50260 across different cellular models?
- Methodological Answer: Conduct a systematic review of variables influencing results:
- Cell-specific factors: Receptor expression levels (validate via qPCR or flow cytometry) and downstream signaling pathways (e.g., MAPK vs. PI3K).
- Experimental conditions: Serum starvation duration, agonist pre-treatment time, and co-stimulation with other ligands (e.g., HGF).
- Data normalization: Use internal controls (e.g., housekeeping genes for qPCR) and standardize metrics (e.g., fold-change vs. absolute migration rates).
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and design follow-up experiments . For example, if CYM 50260 shows divergent effects in primary vs. immortalized cells, perform receptor knockdown/overexpression to isolate S1P4-specific mechanisms .
Q. What statistical approaches are optimal for validating dose-response relationships of CYM 50260 in receptor activation assays?
- Methodological Answer: Use a four-parameter logistic curve (4PL) to model dose-response data, calculating EC50, Hill slope, and maximal response (Emax). Compare fits using extra sum-of-squares F-tests to determine if curves differ significantly between experimental groups. For example, if CYM 50260’s EC50 in S1P4-transfected HEK293 cells deviates from literature values (45 nM), check assay parameters (e.g., incubation time, buffer composition) . Include replicates (n ≥ 6) and report 95% confidence intervals. Tools like R or Prism are recommended for robust statistical analysis .
Q. How can researchers optimize in vitro protocols to minimize off-target effects of CYM 50260?
- Methodological Answer:
- Titration: Perform a concentration-response matrix to identify the lowest effective dose (LED) that achieves ≥80% S1P4 activation while avoiding cytotoxicity (assessed via MTT or LDH assays).
- Receptor profiling: Test CYM 50260 against unrelated GPCRs (e.g., β2-adrenergic or dopamine receptors) using broad-spectrum screening platforms.
- Pharmacological validation: Co-administer S1P4-specific antagonists (e.g., CYM50308) to confirm target engagement. Reference Guerrero et al. (2011), who confirmed selectivity via parallel screening against 100+ receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
